
1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-Isobutylphenyl)ethane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of chlorosulfonic acid in a controlled environment ensures high yield and purity of the final product. The reaction is usually carried out in specialized reactors designed to handle corrosive reagents and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group.
Benzenesulfonyl chloride: A sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
Uniqueness: this compound is unique due to the presence of the isobutylphenyl group, which imparts specific steric and electronic properties. This uniqueness makes it suitable for specific applications where other sulfonyl chlorides may not be as effective.
Propiedades
Fórmula molecular |
C12H17ClO2S |
|---|---|
Peso molecular |
260.78 g/mol |
Nombre IUPAC |
1-[4-(2-methylpropyl)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C12H17ClO2S/c1-9(2)8-11-4-6-12(7-5-11)10(3)16(13,14)15/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
XKTZUUBROYFQKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


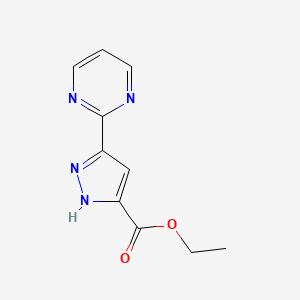
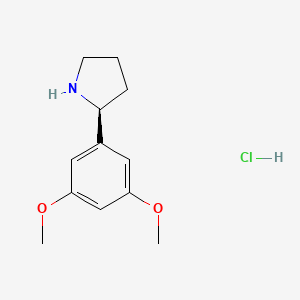
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
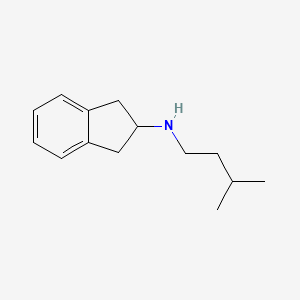
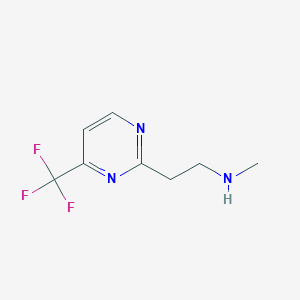

![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


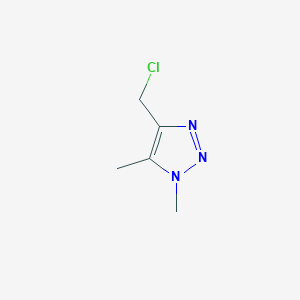


![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
